1-Methylthieno[3,2-e][1]benzothiole
Description
1-Methylthieno[3,2-e][1]benzothiole is a sulfur-containing heterocyclic compound characterized by a fused thieno-benzothiole system with a methyl substituent at the 1-position.
Properties
CAS No. |
13640-86-3 |
|---|---|
Molecular Formula |
C11H8S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1-methylthieno[3,2-e][1]benzothiole |
InChI |
InChI=1S/C11H8S2/c1-7-6-13-10-3-2-9-8(11(7)10)4-5-12-9/h2-6H,1H3 |
InChI Key |
DQMSSDDIZLRKKW-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1C3=C(C=C2)SC=C3 |
Canonical SMILES |
CC1=CSC2=C1C3=C(C=C2)SC=C3 |
Synonyms |
1-Methylbenzo[1,2-b:4,3-b']dithiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Benzoxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin)
- Core Structure: Benzoxathiins feature a benzene ring fused to an oxathiin (oxygen-sulfur) system, whereas 1-methylthieno[3,2-e][1]benzothiole replaces oxygen with a thiophene ring.
- Synthetic Routes: Benzoxathiins are synthesized via phenoxy-thiadiazole intermediates (e.g., 4-phenyl-5-phenoxy-1,2,3-thiadiazole), contrasting with the thiophene-based cyclization methods implied for the target compound .
Table 1: Structural Comparison of Benzoxathiins and this compound
Comparison with Thiazine-Thiones (e.g., 1e–1h)
- Core and Substituents : Thiazine-thiones (e.g., 1e–1h) feature a six-membered thiazine ring with a thione group. Substituents like trifluoromethyl (1f, 1h) and methoxy (1g) significantly alter electronic properties and solubility.
- Electronic Effects : The trifluoromethyl group in 1f and 1h introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. This difference may influence stability and interaction with biological targets .
Comparison with Thienopyrimidinones (e.g., Compounds 106 and 107)
- Core Structure: Thieno[3,2-e]pyrimidinones (e.g., 106) share the thieno[3,2-e] motif with the target compound but incorporate a pyrimidinone ring.
- Methylation Effects: Compound 107 introduces a methylsulfanyl group via alkylation with methyl iodide, demonstrating how methyl substituents can be added post-cyclization.
Comparison with Benzothiazine Derivatives (e.g., Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates)
- Synthetic Challenges : Benzothiazines are synthesized via sulfonylation of anthranilic acids, with substituents introduced early to avoid regioselectivity issues. This contrasts with the target compound, where the methyl group may be introduced during or after cyclization .
- Functional Groups : The 4-hydroxy and dioxo groups in benzothiazines enhance polarity, whereas the methyl group in the target compound likely reduces water solubility .
Comparison with Thienotriazolopyrimidines (e.g., Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines)
- Biological Activity: Thieno[3,2-e]triazolopyrimidines exhibit low anticancer activity in vitro (growth inhibition <50% at 10⁻⁵ M), suggesting that the methyl group in the target compound could be explored to enhance potency .
- Structural Isomerism : The position of the fused thiophene (3,2-e vs. 2,3-e) affects electronic distribution and steric interactions, which may influence binding to cellular targets .
Table 2: Anticancer Activity Comparison of Thieno-Fused Compounds
Key Findings and Implications
- Synthetic Flexibility: The methyl group in this compound may be introduced via alkylation (as in compound 107) or during cyclization, offering regioselective advantages over benzothiazines .
- Electronic and Biological Effects : Compared to electron-withdrawing substituents (e.g., trifluoromethyl), the methyl group likely improves metabolic stability but reduces polarity, impacting pharmacokinetics .
- Unresolved Questions: Further studies are needed to evaluate the biological activity of this compound, particularly in comparison to low-activity thienotriazolopyrimidines .
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